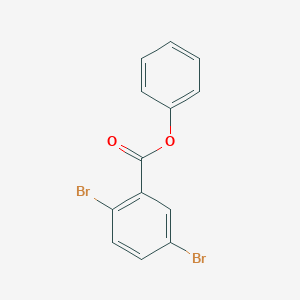

Phenyl 2,5-dibromobenzoate

Description

Phenyl 2,5-dibromobenzoate is a brominated aromatic ester derived from benzoic acid. This compound shares structural similarities with other benzoate esters, such as methyl 2,5-dibromobenzoate (CAS 57381-43-8) and phenyl 3,4-diaminobenzoate (CAS 3204-64-6), which are discussed in the evidence. Brominated benzoates are typically used in organic synthesis, pharmaceuticals, or material science due to their reactivity and stability .

Properties

Molecular Formula |

C13H8Br2O2 |

|---|---|

Molecular Weight |

356.01 g/mol |

IUPAC Name |

phenyl 2,5-dibromobenzoate |

InChI |

InChI=1S/C13H8Br2O2/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8H |

InChI Key |

KFCJXDACXIJZMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at the 2- and 5-positions undergo substitution reactions with nucleophiles. The reactivity is modulated by the ester group’s electron-withdrawing nature and steric effects.

Key Reactions:

-

Replacement with Amines or Thiols:

Under basic conditions (e.g., K₂CO₃/DMF), bromines are displaced by nucleophiles such as amines or thiols. For example, reaction with biguanide at 150°C yields benzoguanamine derivatives . -

Kinetic Stability:

The ortho-dibromophenyl ester exhibits enhanced stability against hydrolysis compared to alkyl or glycol spacers. Incubation with esterases for 2 hours leaves 20% of the compound intact, while analogous esters degrade completely within 30 minutes .

Table 1: NAS Reaction Data

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-coupling reactions, enabling functionalization of the aromatic ring.

Suzuki-Miyaura Coupling:

-

Reaction with arylboronic acids (e.g., 4-methoxycarbonylphenylboronic acid) in the presence of Pd(dppf)Cl₂ and K₂CO₃ in THF/H₂O yields biaryl products .

-

Conditions: 60–70°C, 18–24 hours.

-

Key Data: Quantitative conversion observed in optimized systems .

Table 2: Cross-Coupling Examples

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methoxycarbonylphenyl | Pd(dppf)Cl₂ | THF/H₂O, 70°C, 18h | Biaryl ester | ~95% |

| (4-tert-Butoxycarbonyl)phenyl | Pd(dppf)Cl₂ | THF/H₂O, 60°C, 18h | Protected biaryl | 98% |

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis:

NaOH (aqueous) converts the ester to 2,5-dibromobenzoic acid and phenol. Rates depend on steric hindrance; the ortho-dibromophenyl group slows hydrolysis (10% degradation after 13 hours at 37°C) . -

Enzymatic Hydrolysis:

Esterases selectively cleave less hindered esters, but phenyl 2,5-dibromobenzoate resists decomposition .

Table 3: Hydrolysis Kinetics

| Condition | Time | Degradation | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 13h | 10% | |

| Esterase, 37°C | 2h | 20% remaining |

Reduction and Oxidation

-

Reduction:

LiAlH₄ reduces the ester to 2,5-dibromobenzyl alcohol. -

Oxidation:

KMnO₄ or CrO₃ oxidizes the ester to 2,5-dibromobenzoic acid.

Electrophilic Aromatic Substitution (EAS)

While bromine deactivates the ring, strong electrophiles (e.g., NO₂⁺) can substitute at the para position relative to the ester group .

Example:

-

Nitration with HNO₃/H₂SO₄ yields 4-nitro-2,5-dibromobenzoate derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl 2,5-dibromobenzoate with its analogs based on substituent type, position, and ester group variations.

Methyl 2,5-Dibromobenzoate (CAS 57381-43-8)

- Molecular Formula : C₈H₆Br₂O₂

- Molecular Weight : 293.94 g/mol

- Physical Properties : Crystalline powder with a melting point of 50°C and ≥98% purity .

- Lower molecular weight (293.94 vs. ~350–360 g/mol for phenyl analogs) may influence solubility and volatility .

Methyl 3,5-Dibromobenzoate (CAS 51329-15-8)

- Molecular Formula : C₈H₆Br₂O₂

- Molecular Weight : 293.94 g/mol

- Key Differences :

Phenyl Benzoate (CAS 93-99-2)

- Molecular Formula : C₁₃H₁₀O₂

- Key Differences: Lacks bromine substituents, making it less polar and less reactive in halogenation or coupling reactions.

Phenyl 3,4-Diaminobenzoate (CAS 3204-64-6)

- Molecular Formula : C₁₃H₁₂N₂O₂

- Molecular Weight : 228.25 g/mol

- Key Differences: Amino groups (NH₂) at the 3- and 4-positions introduce hydrogen-bonding capability, contrasting with the electron-withdrawing bromine atoms in this compound.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound | CAS # | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Methyl 2,5-dibromobenzoate | 57381-43-8 | C₈H₆Br₂O₂ | 293.94 | 50 | Br (2,5), methyl ester |

| Methyl 3,5-dibromobenzoate | 51329-15-8 | C₈H₆Br₂O₂ | 293.94 | Not reported | Br (3,5), methyl ester |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 198.22 | Not reported | Phenyl ester |

| Phenyl 3,4-diaminobenzoate | 3204-64-6 | C₁₃H₁₂N₂O₂ | 228.25 | Not reported | NH₂ (3,4), phenyl ester |

Critical Analysis of Substituent Effects

- Bromine vs. Amino Groups: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates compared to amino-substituted analogs.

- Positional Isomerism : The 2,5-dibromo configuration creates a meta-directing effect, whereas 3,5-dibromo derivatives exhibit para-directing behavior in further reactions .

- Ester Group Impact : Phenyl esters generally exhibit higher lipophilicity than methyl esters, influencing biodistribution in pharmacological contexts .

Q & A

Q. What are the recommended synthetic routes and purification techniques for Phenyl 2,5-dibromobenzoate in academic laboratories?

Methodological Answer:

- Synthesis: Utilize bromination of phenyl benzoate precursors via electrophilic aromatic substitution. Optimize reaction conditions (e.g., using Br₂ in the presence of Lewis acids like FeBr₃ or employing N-bromosuccinimide under controlled temperatures).

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via HPLC or TLC .

- Crystallization: Recrystallize from ethanol or dichloromethane-hexane mixtures to obtain single crystals for structural analysis .

Table 1: Key Parameters for Bromination

| Parameter | Optimal Condition |

|---|---|

| Reagent | N-bromosuccinimide (NBS) |

| Catalyst | FeBr₃ |

| Solvent | Dichloromethane |

| Temperature | 0–25°C (controlled) |

Q. How can researchers resolve ambiguities in the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperatures (100 K) to minimize thermal motion artifacts.

- Phase Determination: Apply the SHELX-90 program suite for direct-methods phase annealing, which improves success rates for structures with heavy atoms (e.g., bromine) .

- Refinement: Validate the model using difference Fourier maps and refine anisotropic displacement parameters for bromine atoms.

Q. What experimental protocols are used to determine the aqueous solubility of this compound?

Methodological Answer:

- Shake Flask Method: Saturate aqueous solutions with the compound at 298.15 K, agitate for 24 hours, and filter to remove undissolved material.

- Quantification: Analyze supernatant via UV-vis spectrophotometry (λ = 254 nm) using a calibration curve. Validate with mass balance checks .

Table 2: Solubility Measurement Workflow

| Step | Instrument/Method |

|---|---|

| Saturation | Orbital shaker (24 h) |

| Filtration | 0.22 μm PTFE membrane |

| Detection | UV-vis spectrophotometer |

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be systematically addressed?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Perform heating/cooling cycles (5–10°C/min) to identify melting points, glass transitions, and polymorphic transitions.

- Phase Annealing: Apply controlled thermal treatments (e.g., isothermal holds near melting points) to resolve metastable crystalline forms, referencing SHELX-90’s phase optimization principles .

- Data Reconciliation: Compare results with computational models (e.g., density functional theory for lattice energy predictions).

Q. What strategies are used to assess the environmental mobility of this compound despite limited ecotoxicological data?

Methodological Answer:

- Vapor Pressure Measurement: Use a diaphragm manometer static method or Knudsen effusion technique to estimate atmospheric partitioning .

- Soil Mobility Prediction: Derive the octanol-water partition coefficient (log Kow) via shake flask experiments and correlate with soil adsorption models.

- Data Gaps: Extrapolate from structurally analogous compounds (e.g., methyl 2,5-dibromobenzoate) while noting uncertainties in bioaccumulation potential .

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in catalytic cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: Bromine atoms deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. Use computational tools (e.g., DFT) to map electron density profiles.

- Catalytic Screening: Test Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, optimizing base (K₂CO₃) and solvent (toluene/water mixtures). Compare reactivity with non-brominated analogs .

Table 3: Cross-Coupling Reaction Optimization

| Variable | Test Range |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Temperature | 80–120°C |

| Solvent System | Toluene/H₂O (3:1 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.